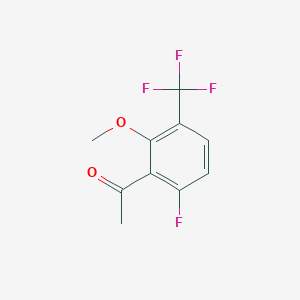
6'-Fluoro-2'-methoxy-3'-(trifluoromethyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone is an aryl fluorinated building block used in various chemical syntheses. This compound is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to an acetophenone core, making it a versatile intermediate in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone typically involves the introduction of fluorine, methoxy, and trifluoromethyl groups onto an acetophenone scaffold. One common method is the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent. This reaction is conducted at elevated temperatures (around 90°C) in the presence of acetic acid as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The methoxy group can modulate the compound’s electronic properties, influencing its reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-(trifluoromethyl)acetophenone: Similar in structure but lacks the methoxy group.
2-Fluoro-6-(trifluoromethyl)aniline: Contains an amino group instead of a methoxy group.
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Features an aldehyde group instead of a ketone.
Uniqueness
6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone is unique due to the combination of fluorine, methoxy, and trifluoromethyl groups on an acetophenone core. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C10H8F4O2 |
|---|---|
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
1-[6-fluoro-2-methoxy-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8F4O2/c1-5(15)8-7(11)4-3-6(9(8)16-2)10(12,13)14/h3-4H,1-2H3 |
Clave InChI |
CBAIWQZYSZBFEO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1OC)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





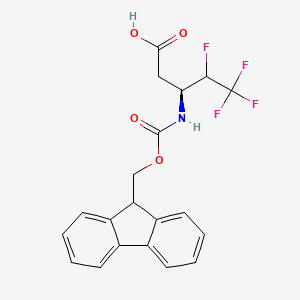
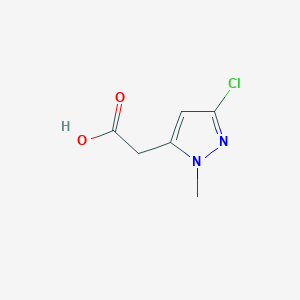
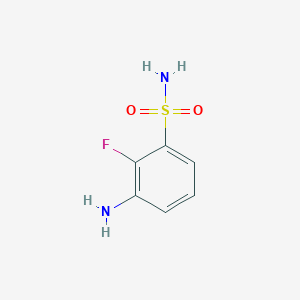
![Ethyl 2-[azetidin-3-yl(methyl)amino]acetate](/img/structure/B12835898.png)
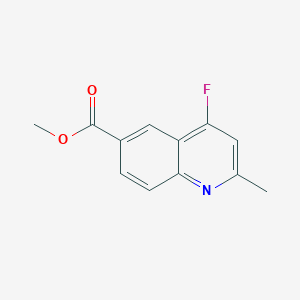
![4'-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12835910.png)
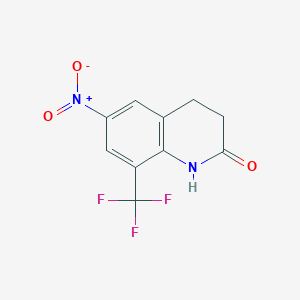


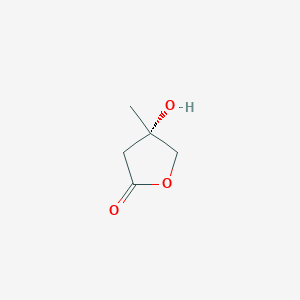
![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)
